4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Description
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃O. Its structure features a benzene ring substituted with:
- A bromo group at position 4,
- A chloro(difluoro)methoxy group (-O-CF₂Cl) at position 1,
- A fluoro group at position 2.
This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to the electron-withdrawing effects of its substituents, which modulate reactivity in substitution reactions .
Properties
IUPAC Name |
4-bromo-1-[chloro(difluoro)methoxy]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(10)3-4)13-7(9,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOMAACEFOCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232395 | |
| Record name | 4-Bromo-1-(chlorodifluoromethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105529-59-7 | |
| Record name | 4-Bromo-1-(chlorodifluoromethoxy)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105529-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(chlorodifluoromethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene typically involves halogenation and difluoromethylation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a fluorobenzene derivative, bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reactions. Cryo-flow reactors are also employed to maintain low temperatures during the halogen exchange reactions, ensuring high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often used under elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with molecular targets through nucleophilic substitution and coupling reactions. The halogen atoms on the benzene ring can be replaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the intermediate species formed during the reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related halogenated benzene derivatives:
Key Observations:
Substituent Electronic Effects: The chloro(difluoro)methoxy group (-O-CF₂Cl) in the target compound is more electron-withdrawing than trifluoromethoxy (-O-CF₃) due to the presence of chlorine, which may enhance stability toward nucleophilic attack . Compounds with multiple halogens (e.g., 2,4-dibromo derivatives ) exhibit reduced solubility in polar solvents compared to mono-halogenated analogues.
Reactivity :
- The 4-bromo group in the target compound is a favorable site for Suzuki-Miyaura cross-coupling reactions, a common step in pharmaceutical synthesis .
- The 2-fluoro substituent directs electrophilic substitution to the 5-position of the benzene ring, a property shared with 1-bromo-2-chloro-4-fluorobenzene .
Biological Activity
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound with notable biological activity attributed to its unique structural characteristics. This compound's molecular formula is C7H3BrClF3O, incorporating multiple halogen atoms that significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
The compound features:
- Bromine (Br) : Enhances electrophilic reactivity.
- Chloro(difluoro)methoxy group : Imparts unique electronic properties.
- Fluorine (F) : Increases lipophilicity and potential for enzyme interactions.
These substituents contribute to the compound's ability to interact with various biological targets, including enzymes and receptors, leading to modulation of their activities.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function. This is particularly relevant in medicinal chemistry, where such interactions can lead to therapeutic effects.
- Protein-Ligand Interactions : The halogen substituents enhance binding affinity, facilitating the study of protein interactions in biochemical assays.
Biological Activities and Applications
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that similar halogenated compounds possess antibacterial and antifungal properties. For instance, compounds with similar structural features have demonstrated significant inhibition against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Potential : The compound's ability to modulate enzyme activity may also extend to cancer treatment, where enzyme inhibitors play a crucial role in controlling tumor growth. Research into structurally related compounds has revealed activity against cancer cell lines, indicating a potential avenue for further exploration .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of halogenated compounds similar to this compound, results indicated:
Q & A
Q. How to reconcile divergent biological activity data across research groups?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
